molecular formula C14H21BrClNO B1440794 3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride CAS No. 1220017-64-0

3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride

Cat. No. B1440794
M. Wt: 334.68 g/mol
InChI Key: FEFDYOGBPHRVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride, also known as BPP, is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound that is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. BPP is a relatively new compound, having been first synthesized in the late 1990s. Its properties have made it a useful tool for scientists in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Bioactive Compounds Synthesis

A study synthesized phenolic bis Mannich bases, including compounds with structures similar to 3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride. These compounds were evaluated for their cytotoxic and carbonic anhydrase (CA) enzyme inhibitory effects, indicating their potential in developing anticancer drugs and CA inhibitors (Yamali et al., 2016).

Synthesis of Disubstituted Piperidines

Research into the reactivity of 2-(2-mesyloxyethyl)azetidines led to the stereoselective preparation of various disubstituted piperidines. This method offers a convenient alternative for the synthesis of disubstituted piperidines, valuable templates in medicinal chemistry, demonstrating the significance of piperidine derivatives in drug development (Mollet et al., 2011).

Polymer Synthesis

A study focused on synthesizing and characterizing new ring-trisubstituted propyl cyanophenylpropenoates for copolymerization with styrene. The research underscores the importance of piperidine derivatives in the field of polymer chemistry, particularly in creating materials with specific thermal and structural properties (Soto et al., 2019).

Crystal and Molecular Structure Analysis

4-Piperidinecarboxylic acid hydrochloride, closely related to the compound , has been characterized through X-ray diffraction and other techniques. This highlights the importance of piperidine derivatives in structural chemistry and materials science (Szafran et al., 2007).

Role in Coordination Chemistry

Research on N,N,O-donor Schiff-base ligands involving piperidine derivatives has explored their role in the unique coordination chemistry of copper (II). This signifies the potential of such compounds in the field of coordination chemistry and potentially in catalysis or material science (Majumder et al., 2016).

properties

IUPAC Name

3-(4-bromo-2-propylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-2-4-11-9-12(15)6-7-14(11)17-13-5-3-8-16-10-13;/h6-7,9,13,16H,2-5,8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFDYOGBPHRVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.